N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide
Description
The compound N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide features a multifunctional heterocyclic core comprising a thiazolo[3,2-b][1,2,4]triazole ring substituted with a 3,4-dimethoxyphenyl group. This core is linked via an ethyl chain to a phenylacetamide moiety. Structural analogs often vary in core heterocycles, substituents, or side chains, leading to differences in physicochemical properties and bioactivity .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-28-18-9-8-16(13-19(18)29-2)21-24-22-26(25-21)17(14-30-22)10-11-23-20(27)12-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOUJBHYMMWSMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction where the thiazolo[3,2-b][1,2,4]triazole intermediate reacts with 3,4-dimethoxyphenyl halides.
Attachment of the Ethyl Linker: The ethyl linker is introduced via an alkylation reaction using ethyl halides.
Formation of the Final Amide: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Use of Catalysts and Optimized Reaction Conditions: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for electrophilic aromatic substitution.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may act as a lead compound for developing new drugs due to its potential biological activities.
Biological Studies: Used in studying enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: Potential use in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazolo[3,2-b][1,2,4]triazole core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
Core Heterocycles: The target’s thiazolo-triazole core distinguishes it from Rip-B’s simple benzamide scaffold and Compound 4.8’s triazinoquinazoline system. Compound 4.8’s triazinoquinazoline core, with fused aromatic rings, likely contributes to its high melting point (266–270°C), suggesting enhanced thermal stability compared to Rip-B (90°C) .
Substituent Effects :
- The 3,4-dimethoxyphenyl group in the target and Rip-B may increase membrane permeability due to lipophilicity. However, Rip-B lacks the thiazolo-triazole ring, which could reduce steric hindrance and synthetic complexity .
- Compound 606958-10-5 incorporates a nitrobenzylidene group, which introduces electron-withdrawing effects that may alter reactivity or metabolic pathways compared to the target’s phenylacetamide .
Physicochemical and Functional Comparisons
Solubility and Bioavailability:
- Target Compound : The phenylacetamide side chain may improve solubility in polar solvents compared to Rip-B’s benzamide, as the methylene spacer reduces planarity.
- Compound 4.8: The thiadiazole and triazinoquinazoline groups likely reduce aqueous solubility due to increased aromaticity, necessitating formulation adjustments for bioavailability .
Potential Bioactivity:
- Thiazolo-triazole derivatives are associated with antimicrobial and anticancer activities. The target’s dimethoxyphenyl group may target kinases or GPCRs, similar to verapamil analogs (), which interact with calcium channels .
- Compound 4.8’s thioether linkage and triazinoquinazoline core are linked to tyrosine kinase inhibition in literature, suggesting a divergent mechanism compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
